molecular formula C10H22ClNO2 B13393617 Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride

Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No.: B13393617
M. Wt: 223.74 g/mol
InChI Key: OOJKHARXMDMOCG-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is a chiral ester derivative of tert-leucine, characterized by a bulky tert-butyl ester group and a 3,3-dimethyl-substituted amino acid backbone. This compound is widely used in pharmaceutical synthesis as a building block for peptidomimetics and protease inhibitors due to its steric hindrance and enantiomeric purity . Its CAS number is 119483-45-3, with a molecular formula of C10H22ClNO2 and a molecular weight of 223.74 g/mol .

Properties

IUPAC Name

tert-butyl 2-amino-3,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKHARXMDMOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Salt Formation

The most common laboratory preparation method involves a two-step process:

  • Esterification : The synthesis begins with the esterification of (S)-2-amino-3,3-dimethylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst.

  • Salt Formation : The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.

This method typically requires careful control of reaction conditions, including temperature, concentration, and reaction time to optimize yield and purity.

Alternative Synthetic Routes

Several alternative synthetic pathways have been developed for preparing this compound:

  • From amino acid precursors : Starting with commercially available amino acids and converting them through a series of reactions including protection/deprotection strategies.

  • Via reductive amination : Involving the reaction of appropriate ketones with ammonia or primary amines followed by reduction.

  • Through asymmetric synthesis : Using chiral catalysts or auxiliaries to control the stereochemistry of the reaction.

Industrial Production Methods

Large-Scale Synthesis

Industrial production of tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride employs modified versions of laboratory methods, with several key differences:

  • Continuous flow reactors : These are often employed to optimize reaction conditions, improving yield and purity.

  • Automated systems : Used to minimize human error during production and ensure consistent quality.

  • Controlled conditions : Large-scale esterification and subsequent salt formation are conducted under strictly controlled conditions to ensure high yield and purity.

Purification Techniques

After synthesis, the compound undergoes various purification steps:

Reaction Parameters and Optimization

Critical Parameters

The following parameters significantly impact the success of the synthesis:

Parameter Optimal Range Effect on Yield Effect on Purity
Temperature 50-70°C Higher temperatures increase reaction rate but may lead to side reactions Moderate temperatures (60°C) typically provide better purity
Reaction Time 4-8 hours Longer times increase conversion but plateau after 6 hours Extended reaction times may decrease purity due to degradation
Acid Catalyst Concentration 5-10 mol% Higher concentrations speed reaction but increase side products Lower concentrations generally improve purity
Solvent Anhydrous conditions Anhydrous solvents improve yield Water-free conditions enhance purity
Molar Ratio (Alcohol:Acid) 1.5:1 to 3:1 Higher ratios of alcohol improve conversion Excess alcohol requires more thorough purification

Yield Optimization Strategies

To maximize the yield of this compound:

  • Use of dehydrating agents (molecular sieves, Dean-Stark apparatus) to remove water formed during esterification
  • Addition of reaction promoters or phase-transfer catalysts
  • Controlled addition of reagents to minimize side reactions
  • Optimization of workup procedures to minimize product loss

Stereochemical Considerations

Stereoselective Synthesis

The preparation of stereochemically pure (S)- or (R)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride requires specific approaches:

  • Starting with enantiomerically pure amino acids
  • Using chiral auxiliaries to control stereochemistry
  • Employing asymmetric catalysis methods
  • Stereoselective reduction of prochiral precursors

Stereochemical Analysis

Verification of stereochemical purity is typically performed using:

  • Chiral HPLC analysis
  • Optical rotation measurements
  • NMR spectroscopy with chiral shift reagents

Scale-Up Challenges and Solutions

Common Scale-Up Issues

When scaling up the synthesis from laboratory to industrial scale, several challenges may arise:

  • Heat transfer limitations in larger reactors
  • Mixing efficiency decreases with increased volume
  • Longer addition times for reagents
  • Safety concerns with larger quantities of reagents

Engineering Solutions

To address these challenges, the following approaches are commonly employed:

  • Use of specialized reactor designs with improved heat transfer capabilities
  • Implementation of more efficient mixing technologies
  • Development of continuous flow processes
  • Adoption of safer reagents and conditions

Green Chemistry Approaches

Sustainable Synthesis Methods

Recent developments in the preparation of this compound have focused on more environmentally friendly approaches:

  • Solvent-free or reduced-solvent conditions
  • Use of catalytic rather than stoichiometric reagents
  • Microwave-assisted synthesis to reduce reaction times and energy consumption
  • Enzymatic catalysis for stereoselective synthesis

Environmental Impact Assessment

A comparison of traditional versus green chemistry approaches shows:

Aspect Traditional Method Green Chemistry Approach Improvement
E-Factor (waste/product) 15-20 5-10 50-75% reduction
Energy Consumption High (extended heating) Moderate (microwave/catalytic) 30-60% reduction
Hazardous Reagents Multiple Minimized Significant reduction
Atom Economy Moderate (~60%) Improved (~80%) ~20% increase

Quality Control and Analysis

Analytical Methods

The quality of synthesized this compound is typically assessed using:

  • HPLC for purity determination
  • NMR spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • Elemental analysis for composition confirmation
  • X-ray crystallography for absolute configuration determination

Purity Standards

For research and pharmaceutical applications, the following purity standards are typically required:

  • Chemical purity: >98%
  • Enantiomeric purity: >99% ee (for stereospecific applications)
  • Residual solvent levels: within ICH guidelines
  • Heavy metal content: <10 ppm

Chemical Reactions Analysis

Types of Reactions

(s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride has garnered interest in scientific research due to its unique structural attributes and potential applications in various fields.

Chemistry It serves as a building block in the synthesis of more complex molecules. The tert-butyl ester group imparts distinct chemical properties and reactivity compared to similar compounds, making it particularly useful in specific synthetic applications.

Biology This compound serves as a precursor in the study of amino acid metabolism and protein synthesis. As a leucine derivative, it can influence protein synthesis by acting on the mTOR pathway, which is crucial for cell growth and metabolism.

Medicine Research is being conducted into its potential therapeutic applications, including its role in drug development. Its role in protein synthesis and metabolism positions it as a valuable component in drug formulation aimed at treating metabolic disorders or enhancing nutritional supplementation.

Industry It is utilized in the production of pharmaceuticals and other fine chemicals. It may also be explored in agricultural applications where amino acid derivatives play a role in plant growth and development.

Case Studies

Several studies have highlighted the efficacy of (R)-DMBA-HCl in various experimental settings:

  • Study on Neurotransmitter Synthesis A study demonstrated that (R)-DMBA-HCl inhibits the enzyme involved in the synthesis of serotonin, a key neurotransmitter linked to mood regulation. The inhibition led to altered serotonin levels in neuronal cultures, suggesting potential implications for mood disorders.
  • Enzyme Inhibition Assays In vitro assays have shown that (R)-DMBA-HCl effectively inhibits specific enzymes related to metabolic pathways. For example, it was found to inhibit alanine transaminase (ALT), which plays a significant role in amino acid metabolism.

Mechanism of Action

The mechanism of action of (s)-tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active compounds. The pathways involved often include ester hydrolysis and amide bond formation, which are crucial in peptide synthesis.

Comparison with Similar Compounds

a) Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

  • Structure : Replaces tert-butyl with a methyl ester.
  • CAS : 63038-27-7; Molecular weight: 181.66 g/mol .
  • Applications : Used in peptide synthesis but offers less steric hindrance than the tert-butyl analog, making it less effective in stabilizing transition states in enzyme inhibition .
  • Purity : Typically ≥99.0% (HPLC) with chiral purity ≥99.5% for enantiopure forms .

b) Ethyl 2-amino-3,3-dimethylbutanoate Hydrochloride

  • Structure : Ethyl ester instead of tert-butyl.
  • CAS : 144054-74-0; Molecular weight: 195.69 g/mol .
  • Solubility : Higher lipophilicity than methyl ester but lower than tert-butyl, affecting pharmacokinetic properties .

c) tert-Butyl vs. Methyl/ethyl Esters: Key Differences

Property Tert-butyl Ester Methyl Ester Ethyl Ester
Molecular Weight 223.74 181.66 195.69
Steric Bulk High Low Moderate
Solubility in Water Very Low Moderate Low
Typical Purity ≥98% ≥99.0% ≥98%

Substituent Variations

a) 3-Methyl vs. 3,3-Dimethyl Derivatives

  • Methyl 2-amino-3-methylbutanoate Hydrochloride (DL-Valine Methyl Ester Hydrochloride): CAS: 5619-05-6; Molecular weight: 167.63 g/mol . Structure: Lacks the 3,3-dimethyl substitution, reducing steric hindrance and altering binding affinity in receptor-ligand interactions .
  • (S)-tert-Butyl 2-amino-3-methylbutanoate Hydrochloride: CAS: 13518-40-6; Molecular weight: 207.72 g/mol . Applications: Intermediate in kinase inhibitors but less effective than 3,3-dimethyl analogs in blocking proteases .

b) Impact of Dimethyl Substitution

Parameter 3,3-Dimethyl (Target Compound) 3-Methyl
Steric Hindrance High Moderate
Melting Point 169–173°C (methyl ester analog) 145–150°C (DL-valine ester)
Synthetic Complexity Higher due to geminal dimethyl groups Lower

Enantiomeric Comparisons

a) (S)- vs. (R)-Enantiomers

  • (S)-Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride: CAS: 63038-27-7; Purity: ≥99.5% enantiomeric excess (e.e.) . Applications: Preferred in drug synthesis for its compatibility with L-amino acid-based targets .
  • (R)-Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride: CAS: 167223-43-0; Molecular weight: 181.66 g/mol . Utility: Used in niche applications where D-configuration is required, such as retro-inverso peptides .

b) tert-Butyl Enantiomers

  • Limited data exist for tert-butyl enantiomers, but synthesis likely mirrors methyl ester methods, with chiral resolution via HPLC or enzymatic catalysis .

Biological Activity

Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, also known as (S)-tert-Butyl 2-amino-3,3-dimethylbutanoate hydrochloride, is a compound that exhibits significant biological activity due to its structural resemblance to essential amino acids. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C10_{10}H22_{22}ClNO2_2
  • Molar Mass : 223.74 g/mol
  • CAS Number : 119483-45-3
  • Solubility : High gastrointestinal absorption indicates effective utilization in biological systems.

This compound interacts with various biological systems primarily through its role in protein synthesis and metabolism. Its structure allows it to permeate biological membranes and interact with transport proteins involved in amino acid uptake. This interaction may influence metabolic pathways related to amino acid metabolism and protein synthesis within cells .

Biological Activity

  • Protein Synthesis : The compound's structural similarity to amino acids suggests it plays a role in protein synthesis, potentially acting as a substrate or modulating enzyme activity involved in this process.
  • Metabolic Studies : Research indicates that this compound may affect metabolic pathways associated with amino acids, providing insights into its therapeutic potential in metabolic disorders .
  • Enzyme Interaction : this compound has been shown to interact with specific enzymes, influencing neurotransmitter synthesis and neuronal signaling pathways .

Study on Gastrointestinal Absorption

A study highlighted the high gastrointestinal absorption of this compound, indicating its potential for effective oral administration in therapeutic applications. The compound demonstrated favorable pharmacokinetic properties that could be beneficial in drug formulation.

Enzyme Inhibition Analysis

In vitro studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter synthesis. For example, it inhibited up to 92% of uptake in specific assays, suggesting its role as a potential therapeutic agent for neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaMolar MassKey Features
This compoundC10_{10}H22_{22}ClNO2_2223.74 g/molEnhanced lipophilicity due to tert-butyl group
Tert-butyl 2-amino-3-methylbutanoate hydrochlorideC9_{9}H19_{19}ClNO2_2209.71 g/molSimilar structure but lacks one methyl group
(S)-tert-Butyl 2-amino-3-methylpentanoate hydrochlorideC10_{10}H22_{22}ClNO2_2223.74 g/molContains additional methyl groups affecting sterics

This comparison illustrates how modifications to the molecular structure can influence properties such as lipophilicity and biological activity.

Potential Applications

This compound has several applications across various fields:

  • Pharmaceutical Development : Its role in protein synthesis and metabolism makes it a candidate for developing new pharmaceuticals targeting metabolic disorders and neurological diseases.
  • Research : Employed as a chiral building block in organic synthesis and studies involving enzyme-substrate interactions .

Q & A

Q. Q1: What are the standard synthetic routes for tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride, and how do reaction conditions influence yield and purity?

A1: The synthesis typically involves multi-step reactions starting from chiral amino acid precursors. Key steps include:

  • Esterification : Reacting the amino acid with tert-butanol under acidic conditions to form the tert-butyl ester.
  • Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving solubility and stability .
  • Optimization : Reaction temperature (e.g., 60°C for THF-based reactions) and stoichiometric ratios (e.g., 1:2 molar ratio of amine to alkylating agents) are critical to minimize byproducts like dimerization or racemization .
    Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
Esterificationtert-Butanol, HCl, 0°C → RT8595
Salt FormationHCl (gas), diethyl ether9298

Q. Q2: How can researchers confirm the structural integrity and stereochemical configuration of this compound?

A2: Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify tert-butyl (δ ~1.2 ppm) and dimethyl groups (δ ~1.0 ppm). Chiral centers are confirmed using NOESY or 2D-COSY .
  • HPLC with Chiral Columns : To assess enantiomeric purity. For example, a Chiralpak® AD-H column with hexane:isopropanol (90:10) resolves (S)- and (R)-enantiomers .
  • Mass Spectrometry : ESI-MS (e.g., m/z 224.1 [M+H]+) validates molecular weight .

Advanced Research Questions

Q. Q3: What strategies are effective for resolving enantiomeric impurities in this compound during synthesis?

A3: Key methods include:

  • Dynamic Kinetic Resolution : Using chiral catalysts (e.g., Ru-BINAP complexes) to convert racemic mixtures into a single enantiomer during esterification .
  • Crystallization-Induced Diastereomer Transformation : Adding a chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts, followed by selective crystallization .
    Data Table :
MethodEnantiomeric Excess (ee)Yield (%)Reference
Kinetic Resolution99% (S)75
Diastereomeric Salt Crystallization98% (S)68

Q. Q4: How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact the compound’s reactivity and biological activity?

A4: Comparative studies show:

  • Steric Effects : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the ester compared to ethyl analogs. This improves stability in acidic environments .
  • Solubility : The hydrochloride salt form increases aqueous solubility (critical for in vitro assays), whereas ethyl esters are more lipophilic .
    Data Table :
Ester GroupSolubility (H₂O, mg/mL)Half-Life (pH 7.4)Biological Activity (IC₅₀, μM)
tert-Butyl12.524 h0.45
Ethyl2.38 h1.2

Q. Q5: What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

A5: Advanced approaches include:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) in real-time .
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated by mutagenesis studies (e.g., Lys→Ala mutations disrupting hydrogen bonds) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .

Q. Q6: How can researchers address discrepancies in reported biological activity data for this compound?

A6: Common pitfalls and solutions:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., reference inhibitors like Staurosporine) .
  • Purity Confounds : Re-purify batches via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and verify with LC-MS .
  • Salt vs. Free Base : Ensure consistent use of the hydrochloride salt, as the free base may exhibit altered solubility and activity .

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